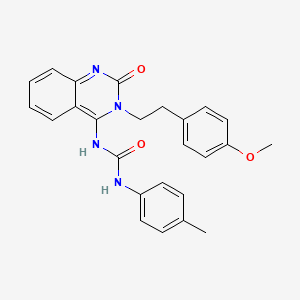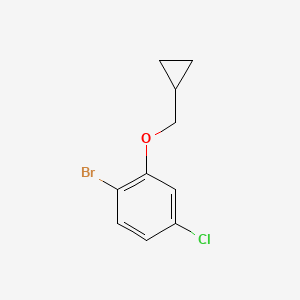![molecular formula C20H18ClN3O6 B14110427 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors, such as 4,5-dimethoxyanthranilic acid with suitable reagents.
Attachment of the Nitrobenzamide Moiety: The nitrobenzamide moiety is introduced through a coupling reaction, often involving the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts.
Chlorination: The final step involves the chlorination of the compound to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted derivatives.
Applications De Recherche Scientifique
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure may lend itself to applications in materials science, such as the development of novel polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The nitrobenzamide moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and dimethoxy groups but lacks the quinoline and nitrobenzamide moieties.
5,8-dimethoxy-2-oxo-1,2-dihydroquinoline: Contains the quinoline core but lacks the chloro and nitrobenzamide groups.
Uniqueness
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C20H18ClN3O6 |
|---|---|
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26) |
Clé InChI |
YLKCOEFHBPYNQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110353.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14110365.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110378.png)
![5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14110388.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
![2-(2-Chlorobenzyl)-1-(3-ethoxy-4-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110406.png)

![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)


